Isosorbide dinitrate
Overview
Description
Isosorbide dinitrate is a vasodilator used primarily in the treatment of angina pectoris and heart failure. It belongs to the nitrate family of medications and works by dilating blood vessels, making it easier for blood to flow through them and reducing the workload on the heart . This compound is particularly useful in heart failure due to systolic dysfunction when used in combination with hydralazine .
Mechanism of Action
Target of Action
Isosorbide dinitrate (ISDN) primarily targets vascular smooth muscle cells . These cells play a crucial role in the regulation of vascular tone and blood pressure. ISDN’s action on these cells leads to the dilation of peripheral arteries and veins .
Mode of Action
ISDN is converted into an active form of nitric oxide (NO) within the body . This NO then activates an enzyme called guanylate cyclase . The activation of guanylate cyclase leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP) . cGMP, in turn, activates protein kinases, which cause a series of phosphorylation reactions . These reactions lead to the dephosphorylation of myosin light chains in smooth muscle fibers . This dephosphorylation results in the relaxation of the vascular smooth muscle and consequent dilation of peripheral arteries and veins .
Biochemical Pathways
The biochemical pathway involved in the action of ISDN is the Nitric Oxide-cGMP pathway . In this pathway, the conversion of ISDN to NO activates guanylate cyclase, leading to an increase in cGMP levels . The elevated cGMP levels then activate protein kinases, triggering a series of phosphorylation reactions . These reactions result in the dephosphorylation of myosin light chains in smooth muscle fibers, causing muscle relaxation .
Pharmacokinetics
The pharmacokinetics of ISDN involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, ISDN is nearly completely absorbed, but its bioavailability is highly variable (10% to 90%), due to extensive first-pass metabolism in the liver . The half-life of ISDN is about 1 hour . These pharmacokinetic properties impact the bioavailability of ISDN, necessitating two to three times a day dosing .
Result of Action
The primary result of ISDN’s action is the relaxation of vascular smooth muscle . This relaxation leads to the dilation of peripheral arteries and veins, especially the latter . This dilation reduces venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) . This can help alleviate symptoms in conditions like angina pectoris and congestive heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ISDN. For instance, the development of an eco-friendly determination of ISDN using a Green Analytical Quality by Design-based UPLC Method has been proposed . This method is capable of separating ISDN and its degradation products . Such advancements can help ensure the sustainable use of ISDN, considering environmental impacts .
Biochemical Analysis
Biochemical Properties
Isosorbide dinitrate is converted to the active nitric oxide to activate guanylate cyclase . This activation increases levels of cyclic guanosine 3’,5’-monophosphate (cGMP). cGMP activates protein kinases and causes a series of phosphorylation reactions which leads to dephosphorylation of myosin light chains of smooth muscle fibres .
Cellular Effects
This compound relaxes the vascular smooth muscle and consequent dilatation of peripheral arteries and veins, especially the latter . Dilatation of the veins promotes peripheral pooling of blood and decreases venous return to the heart, thereby reducing left ventricular end-diastolic pressure and pulmonary capillary wedge pressure (preload) .
Molecular Mechanism
The molecular mechanism of this compound involves the conversion of the compound to active nitric oxide, which then activates guanylate cyclase . This activation leads to an increase in the levels of cyclic guanosine 3’,5’-monophosphate (cGMP). The increased cGMP activates protein kinases, leading to a series of phosphorylation reactions that result in the dephosphorylation of myosin light chains of smooth muscle fibres .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to diminish over time due to the development of tolerance . Chronic oral dosing for one week led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . Chronic oral dosing led to a significant reduction in the intensity and duration of changes in heart rate, blood pressure, and exercise tolerance .
Metabolic Pathways
This compound is metabolized in the liver, with a bioavailability of 10% to 90%, averaging about 25% . The metabolism involves the conversion of this compound to active nitric oxide .
Transport and Distribution
This compound is absorbed nearly completely after oral dosing, but its bioavailability is highly variable due to extensive first-pass metabolism in the liver . Once absorbed, the volume of distribution of this compound is 2 to 4 L/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol through dehydration reactions . The preparation involves nitration of isosorbide using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving isosorbide in a mixture of nitric and sulfuric acids. The reaction mixture is then cooled, and the product is precipitated out, washed, and purified . The process is designed to maximize yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Isosorbide dinitrate undergoes several types of chemical reactions, including:
Substitution: Nitration of isosorbide involves substitution reactions where nitrate groups replace hydrogen atoms on the isosorbide molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and oxygen.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nitration typically involves nitric acid and sulfuric acid as reagents.
Major Products:
Oxidation: Nitric oxide.
Reduction: Isosorbide mononitrate.
Substitution: this compound itself is the product of nitration of isosorbide.
Scientific Research Applications
Isosorbide dinitrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Nitroglycerin
- Isosorbide mononitrate
- Amyl nitrite
Properties
IUPAC Name |
(6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) nitrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYKHGMNXAOIAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87-33-2 | |
Record name | D-Glucitol, 1,4:3,6-dianhydro-, 2,5-dinitrate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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